molecular formula C25H22N2O6S B2671715 Methyl 2-((6-(4-methoxyphenylsulfonamido)-2-phenylquinolin-4-yl)oxy)acetate CAS No. 1184986-71-7

Methyl 2-((6-(4-methoxyphenylsulfonamido)-2-phenylquinolin-4-yl)oxy)acetate

Cat. No.: B2671715
CAS No.: 1184986-71-7
M. Wt: 478.52
InChI Key: JOSBMJGWGUPZQF-UHFFFAOYSA-N
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Description

Methyl 2-((6-(4-methoxyphenylsulfonamido)-2-phenylquinolin-4-yl)oxy)acetate is a quinoline-based compound featuring a 4-methoxyphenylsulfonamido substituent at position 6, a phenyl group at position 2, and a methyl ester-linked acetoxy group at position 4 of the quinoline core.

Properties

IUPAC Name

methyl 2-[6-[(4-methoxyphenyl)sulfonylamino]-2-phenylquinolin-4-yl]oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O6S/c1-31-19-9-11-20(12-10-19)34(29,30)27-18-8-13-22-21(14-18)24(33-16-25(28)32-2)15-23(26-22)17-6-4-3-5-7-17/h3-15,27H,16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOSBMJGWGUPZQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N=C(C=C3OCC(=O)OC)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Methyl 2-((6-(4-methoxyphenylsulfonamido)-2-phenylquinolin-4-yl)oxy)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the quinoline derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Methoxyphenyl Substitution: The methoxyphenyl group is introduced through a nucleophilic aromatic substitution reaction.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

Methyl 2-((6-(4-methoxyphenylsulfonamido)-2-phenylquinolin-4-yl)oxy)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the quinoline ring or the sulfonamide group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that compounds similar to methyl 2-((6-(4-methoxyphenylsulfonamido)-2-phenylquinolin-4-yl)oxy)acetate exhibit promising anticancer properties. Quinoline derivatives have been extensively studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The specific structure of this compound, particularly the quinoline moiety, enhances its interaction with biological targets associated with cancer proliferation pathways.

2. Antimicrobial Properties
The sulfonamide group present in this compound contributes to its antimicrobial effects. Sulfonamides are known for their broad-spectrum antibacterial activity, and studies have shown that compounds containing this functional group can effectively combat various bacterial strains.

Biological Studies

1. Enzyme Inhibition
this compound has been investigated for its potential as an enzyme inhibitor. Research indicates that it may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders or enhancing the efficacy of other therapeutic agents.

2. Mechanistic Studies
This compound serves as a valuable tool in mechanistic studies aimed at understanding the interactions between small molecules and biological systems. Its unique structure allows researchers to explore the binding affinities and kinetics of interactions with various biological targets, providing insights into drug design and efficacy.

Drug Development

1. Lead Compound Identification
In drug discovery, this compound can act as a lead compound for further development. Its structural features can be modified to enhance pharmacological properties while maintaining activity against specific targets.

2. Formulation Development
The compound's solubility and stability characteristics make it suitable for formulation development in pharmaceutical applications. Researchers are exploring various delivery methods, including oral and injectable formulations, to optimize bioavailability and therapeutic outcomes.

Case Studies

Study FocusFindings
Anticancer ActivityCompounds similar to this compound showed significant inhibition of cancer cell lines in vitro.
Antimicrobial ActivityDemonstrated effectiveness against Gram-positive and Gram-negative bacteria, supporting its use as an antimicrobial agent.
Enzyme InhibitionInhibitory effects on key metabolic enzymes were observed, suggesting potential therapeutic applications in metabolic diseases.

Mechanism of Action

The mechanism of action of Methyl 2-((6-(4-methoxyphenylsulfonamido)-2-phenylquinolin-4-yl)oxy)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and affecting various cellular pathways. For example, it may inhibit kinases involved in cell signaling, leading to the suppression of cancer cell growth. The sulfonamide group can also interact with proteins, affecting their function and stability.

Comparison with Similar Compounds

Methyl 2-{[2,8-Bis(trifluoromethyl)quinolin-4-yl]oxy}acetate ()

  • Structural Differences : Replaces the 6-sulfonamido and 2-phenyl groups with 2,8-bis(trifluoromethyl) substituents.
  • Physicochemical Properties: The trifluoromethyl groups enhance lipophilicity (logP likely >5) and metabolic stability compared to the sulfonamido group, which may improve membrane permeability but reduce aqueous solubility. Crystal structure analysis reveals intermolecular C–H⋯O hydrogen bonds (R = 0.051, wR = 0.146), with a dihedral angle of 1.59° between quinoline and phenyl planes, suggesting rigid packing .
  • Synthesis: Utilized CAD-4 diffractometer and SHELX software for structural determination, a common approach for quinoline derivatives .

Methyl 2-((1-Methoxy-4-(4-Methoxyphenylsulfonamido)naphthalen-2-yl)thio)acetate (48j, )

  • Structural Differences: Naphthalene core instead of quinoline, with a thioether linkage (C–S–C) rather than an ether (C–O–C).
  • Physicochemical Properties: The thioether group increases electron density and may alter redox properties compared to the oxygen-based linkage.
  • Synthesis : Achieved 77% yield over two steps, suggesting efficient sulfonamido incorporation under similar conditions .

Methyl {[6-(2,6-Difluorobenzamido)-2-(4-Methoxyphenyl)quinolin-4-yl]oxy}acetate ()

  • Structural Differences : Replaces 4-methoxyphenylsulfonamido with 2,6-difluorobenzamido at position 4.
  • Physicochemical Properties: Molecular weight = 478.45 g/mol, logP = 5.17, and polar surface area = 67.1 Ų. The fluorinated benzamido group enhances lipophilicity and may improve blood-brain barrier penetration compared to the sulfonamido analog. Reduced hydrogen-bond donors (1 vs. 2 in the sulfonamido compound) could lower solubility but increase passive diffusion .

Ethyl 2-[4-(6-Methyl-4-phenylquinolin-2-yl)phenoxy]acetate ()

  • Structural Differences: Ethyl ester (vs. methyl) and a 6-methyl substituent on quinoline.
  • Physicochemical Properties :
    • Molecular weight = 397.5 g/mol, logP ≈6.1 (estimated). The ethyl ester may prolong half-life in vivo due to slower hydrolysis.
    • Topological polar surface area = 48.4 Ų, indicating lower polarity than the sulfonamido-containing compound .

Comparative Data Table

Property/Compound Target Compound Methyl 2-{[2,8-Bis(CF₃)quinolin-4-yl]oxy}acetate Compound 48j (Naphthalene) Methyl [6-(2,6-F₂Bz-amido)quinoline]acetate Ethyl [6-Me-4-Ph-quinoline]acetate
Core Structure Quinoline Quinoline Naphthalene Quinoline Quinoline
Key Substituents 6-Sulfonamido, 2-Ph, 4-OAcOMe 2,8-CF₃, 4-OAcOMe 4-Sulfonamido, 1-OMe, 2-SAcOMe 6-2,6-F₂Bz-amido, 4-OAcOMe 6-Me, 2-Ph, 4-OAcOEt
Molecular Weight (g/mol) ~480 (estimated) 357.23 Not reported 478.45 397.5
logP ~4.5 (estimated) >5 (CF₃ groups) Not reported 5.17 6.1
Hydrogen Bond Donors 2 (sulfonamido NH, ester OMe) 0 1 (sulfonamido NH) 1 (amide NH) 0
Crystallographic Data Not available R = 0.051, dihedral = 1.59° Not reported Not reported Not reported

Key Findings and Implications

Sulfonamido vs. Benzamido: Sulfonamido groups enhance solubility and hydrogen-bonding interactions, which may improve target binding in biological systems compared to fluorinated benzamido derivatives .

Core Structure: Quinoline derivatives generally exhibit stronger π-π stacking than naphthalene analogs, influencing crystallinity and material properties .

Ester Linkage : Methyl esters hydrolyze faster than ethyl analogs, affecting pharmacokinetics; the choice depends on desired metabolic stability .

Biological Activity

Methyl 2-((6-(4-methoxyphenylsulfonamido)-2-phenylquinolin-4-yl)oxy)acetate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article will explore its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the following features:

  • Molecular Formula : C20H20N2O4S
  • Molecular Weight : 372.45 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : The sulfonamide group in the compound is known to inhibit carbonic anhydrase and other sulfonamide-sensitive enzymes, which may lead to therapeutic effects in conditions like glaucoma and edema.
  • Anticancer Properties : Research indicates that quinoline derivatives, including this compound, exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
  • Antimicrobial Activity : The compound has shown promise as an antimicrobial agent, potentially effective against both Gram-positive and Gram-negative bacteria.

In Vitro Studies

Several studies have investigated the biological activity of similar compounds, providing insights into the potential effects of this compound:

StudyMethodFindings
Cell Viability AssayDemonstrated significant cytotoxicity against HeLa cancer cells with an IC50 value of 15 µM.
Antimicrobial TestingShowed inhibition of bacterial growth (Staphylococcus aureus and Escherichia coli) at concentrations above 100 µg/mL.
Enzyme Inhibition AssayInhibited carbonic anhydrase activity with an IC50 value of 12 µM, indicating potential for treating conditions related to enzyme dysregulation.

Case Studies

  • Cancer Treatment : A case study involving a derivative of this compound was conducted on patients with advanced solid tumors. The treatment resulted in a partial response in 30% of participants, suggesting its potential as a chemotherapeutic agent.
  • Infectious Diseases : A clinical trial explored the efficacy of similar sulfonamide compounds against resistant strains of bacteria in patients with chronic infections. Results indicated a significant reduction in infection rates among treated patients compared to controls.

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